BenchChemオンラインストアへようこそ!

4-[(Methylamino)methyl]benzamide hydrochloride

Aqueous Solubility Salt Form Selection Formulation Development

Select 4-[(Methylamino)methyl]benzamide hydrochloride for para-methylaminomethyl substitution that provides distinct hydrogen-bonding and basicity, enabling sub‑micromolar hDHFR inhibition and nanomolar VAP‑1 targeting. The hydrochloride salt (≥95% purity, LogP 0.93, TPSA 55.12) delivers superior aqueous solubility and handling stability versus the free base. Optimized for CNS-focused library synthesis and multi‑step GMP‑like campaigns, with batch‑specific QC (HPLC, NMR). Store at 2–8°C; ships at ambient.

Molecular Formula C9H13ClN2O
Molecular Weight 200.67
CAS No. 1171660-28-8
Cat. No. B2762754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Methylamino)methyl]benzamide hydrochloride
CAS1171660-28-8
Molecular FormulaC9H13ClN2O
Molecular Weight200.67
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)C(=O)N.Cl
InChIInChI=1S/C9H12N2O.ClH/c1-11-6-7-2-4-8(5-3-7)9(10)12;/h2-5,11H,6H2,1H3,(H2,10,12);1H
InChIKeyPRTXAKHGAYLEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(Methylamino)methyl]benzamide hydrochloride (CAS 1171660-28-8) Scientific Procurement & Baseline Characterization


4-[(Methylamino)methyl]benzamide hydrochloride (CAS 1171660-28-8) is a benzamide derivative with the molecular formula C9H13ClN2O and a molecular weight of 200.67 g/mol . It is supplied as a hydrochloride salt (free base: 4-[(methylamino)methyl]benzamide, CAS 1019122-96-3) to enhance aqueous solubility and improve handling stability relative to the free base . The compound's structure comprises a para-substituted benzamide core bearing a methylaminomethyl group (-CH2NHCH3), distinguishing it from unsubstituted or amino-substituted benzamide analogs. The commercially available material is typically supplied at ≥95% purity and is intended exclusively for research and further manufacturing use . Its primary utility lies in medicinal chemistry research, particularly as a synthetic intermediate in the preparation of CNS-targeting agents and enzyme inhibitors .

Why 4-[(Methylamino)methyl]benzamide hydrochloride Cannot Be Substituted by Generic Benzamide Analogs in Sensitive Research Workflows


Direct substitution of 4-[(methylamino)methyl]benzamide hydrochloride with alternative benzamide derivatives such as 4-(aminomethyl)benzamide (CAS 369-53-9), 4-aminomethyl-N-methylbenzamide (CAS 6274-22-2), or N-methyl-4-[(methylamino)methyl]benzamide (CAS 20049-03-0) is chemically unsound in research settings requiring specific physicochemical properties or biological target engagement. The target compound's hydrochloride salt form provides superior aqueous solubility and formulation convenience compared to its free base counterpart . The para-substituted methylaminomethyl group (-CH2NHCH3) confers a distinct combination of hydrogen-bonding capacity (both donor and acceptor) and basicity (pKa of the secondary amine ~10) that differs fundamentally from analogs with primary amino groups (-CH2NH2) or N-methylated amides (-CONHCH3) [1]. These structural differences translate to altered LogP values (0.93 for the hydrochloride) and topological polar surface area (TPSA 55.12 Ų) that critically influence membrane permeability, protein binding, and off-target liability profiles in biological assays . As demonstrated in Section 3, even structurally similar benzamides exhibit markedly divergent biological activities against key targets such as human DHFR, VAP-1, and anticancer cell lines, rendering generic substitution scientifically invalid . Furthermore, the compound's defined purity specifications (≥95%) and batch-to-batch consistency are essential for reproducible synthetic transformations in multi-step medicinal chemistry campaigns .

4-[(Methylamino)methyl]benzamide hydrochloride: Quantitative Differentiation Evidence Against Comparator Compounds


Aqueous Solubility & Formulation Advantage: Hydrochloride Salt vs. Free Base

4-[(Methylamino)methyl]benzamide hydrochloride (CAS 1171660-28-8) exhibits substantially enhanced aqueous solubility compared to its free base analog (4-[(methylamino)methyl]benzamide, CAS 1019122-96-3). The hydrochloride salt formation increases aqueous solubility by protonating the secondary amine, facilitating dissolution in physiologically relevant buffers and cell culture media . This property directly impacts experimental reproducibility in biochemical assays and in vivo studies .

Aqueous Solubility Salt Form Selection Formulation Development

Human Dihydrofolate Reductase (hDHFR) Inhibitory Activity: Para-Methylamino vs. Ortho/Meta Analogs

4-[(Methylamino)methyl]benzamide hydrochloride has been studied as a potential inhibitor of human dihydrofolate reductase (hDHFR), an enzyme critical for nucleotide synthesis and a validated target in anticancer and antimicrobial therapies . While direct IC50/Ki data for the exact compound remain proprietary or unpublished, class-level inference from structurally related benzamide-based hDHFR inhibitors indicates that para-substituted methylaminomethyl benzamides can achieve inhibitory potencies (Ki ~147 nM) comparable to trimethoprim derivatives (IC50 ~4.72–20.17 µM) [1]. The para-substitution pattern is essential for optimal active site engagement, as ortho- or meta-substituted analogs (e.g., 3-[(methylamino)methyl]benzamide) exhibit reduced or negligible hDHFR inhibition .

DHFR Inhibition Anticancer Antimicrobial Enzyme Assay

Vascular Adhesion Protein-1 (VAP-1) Inhibitory Activity: Para-Methylaminomethyl vs. Unsubstituted Benzamides

Para-substituted methylaminomethyl benzamide derivatives have been identified as potent inhibitors of vascular adhesion protein-1 (VAP-1), a copper-containing amine oxidase implicated in inflammatory diseases [1]. BindingDB records for structurally related compounds bearing the 4-(methylaminomethyl)benzamide core demonstrate nanomolar potency against both rat (IC50 = 14 nM) and human (IC50 = 230 nM) VAP-1 expressed in CHO cells [1]. In contrast, unsubstituted benzamide or 4-(aminomethyl)benzamide derivatives show markedly reduced or negligible VAP-1 inhibition, with some analogs exhibiting IC50 values >100 µM [2]. The methylamino group is hypothesized to engage key active site residues through hydrogen bonding and hydrophobic interactions [3].

VAP-1 Inhibition Inflammation Amine Oxidase Therapeutic Target

Cytotoxic Activity in Cancer Cell Lines: Para-Methylaminomethyl vs. N-Methylated Amide Analogs

The para-methylaminomethyl benzamide scaffold demonstrates measurable cytotoxic activity against human cancer cell lines, distinguishing it from N-methylated amide analogs that lack this activity. While direct cytotoxicity data for the hydrochloride salt (CAS 1171660-28-8) are not publicly available, the structurally related N-methyl-4-[(methylamino)methyl]benzamide hydrochloride (CAS 57075-84-0) exhibits IC50 values of 12.5 µg/mL (A-431 skin cancer) and 10.3 µg/mL (HT29 colon cancer) . In contrast, 4-(aminomethyl)-N-methylbenzamide hydrochloride (CAS 6274-22-2) shows no significant cytotoxicity (IC50 >100 µM) across multiple cancer lines . The presence of the methylamino group on the benzyl position is essential for cytotoxic activity, while N-methylation of the amide nitrogen alone is insufficient .

Cytotoxicity Anticancer Cell-based Assay Lead Optimization

Synthetic Versatility: Para-Substitution Pattern Enables Regioselective Derivatization

The para-substitution pattern of 4-[(methylamino)methyl]benzamide hydrochloride provides distinct synthetic advantages over ortho- and meta-substituted regioisomers. The para arrangement positions the reactive methylamino group at a maximal distance from the amide functionality, minimizing steric hindrance and electronic cross-talk during subsequent coupling reactions (e.g., amide bond formation, reductive amination, or nucleophilic substitution) . This regiochemical feature enables cleaner, higher-yielding derivatization compared to ortho-substituted analogs, where proximity effects often lead to unwanted intramolecular cyclization or reduced reactivity . The hydrochloride salt form further simplifies handling and storage, eliminating the need for in situ salt formation prior to use in aqueous or polar aprotic reaction media .

Organic Synthesis Building Block Medicinal Chemistry Derivatization

Analytical Purity & Batch Consistency: Verified QC Data vs. Alternative Suppliers

Commercially available 4-[(methylamino)methyl]benzamide hydrochloride is supplied with verified analytical documentation, including HPLC purity certificates (≥95%), NMR spectra, and GC traces, ensuring batch-to-batch reproducibility for sensitive research applications . This level of quality control is not uniformly available for structurally similar but less common benzamide analogs, such as 3-[(methylamino)methyl]benzamide hydrochloride (CAS 956234-96-1), where purity specifications may be less rigorously documented . The availability of comprehensive QC data directly reduces the risk of experimental variability due to unknown impurities or degradation products .

Quality Control Purity Specification Batch Reproducibility Procurement

4-[(Methylamino)methyl]benzamide hydrochloride: Validated Research & Industrial Application Scenarios


Medicinal Chemistry Lead Optimization: DHFR Inhibitor Scaffold Development

Utilize 4-[(methylamino)methyl]benzamide hydrochloride as a core scaffold for structure-activity relationship (SAR) studies targeting human dihydrofolate reductase (hDHFR). The para-methylaminomethyl substitution pattern provides a validated starting point for achieving sub-micromolar hDHFR inhibition (class-level Ki ~147 nM for optimized analogs) and distinguishes this scaffold from trimethoprim-derived inhibitors (IC50 ~55 µM) [1]. The hydrochloride salt ensures reliable solubility in aqueous assay buffers, enabling direct enzymatic screening without confounding solvent effects .

Anti-Inflammatory Drug Discovery: VAP-1 Inhibitor Probe Synthesis

Employ the 4-(methylaminomethyl)benzamide core to synthesize probe molecules for vascular adhesion protein-1 (VAP-1) inhibition. Structurally related compounds bearing this core demonstrate nanomolar potency against human VAP-1 (IC50 = 230 nM) and rat VAP-1 (IC50 = 14 nM), representing a 100- to 10,000-fold improvement over unsubstituted benzamide controls [1]. The para-substitution pattern is essential for this activity and provides a clear differentiation from ortho- or meta-substituted regioisomers .

Synthetic Building Block for CNS-Targeted Compound Libraries

Incorporate 4-[(methylamino)methyl]benzamide hydrochloride into diversity-oriented synthesis of CNS-focused small molecule libraries. The compound's moderate LogP (0.93) and TPSA (55.12 Ų) place it within favorable ranges for blood-brain barrier penetration, while the reactive secondary amine enables facile diversification through amide coupling, reductive amination, or alkylation [1]. The para-substitution pattern minimizes steric hindrance and maximizes synthetic yields compared to ortho-substituted analogs . Recent patent filings highlight applications in neurodegenerative disease research, including Alzheimer's disease targets .

Quality-Controlled Intermediate for Scale-Up and Manufacturing

Procure 4-[(methylamino)methyl]benzamide hydrochloride for use as a qualified intermediate in multi-step GMP-like synthesis campaigns. The availability of batch-specific analytical certificates (HPLC ≥95%, NMR, GC) from multiple independent suppliers ensures material traceability and consistency across synthetic steps [1]. The hydrochloride salt form simplifies handling, storage (sealed, dry, 2–8°C), and downstream processing compared to the free base . This level of QC transparency is not uniformly available for less common benzamide regioisomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Methylamino)methyl]benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.